molecular formula C7H8Cl2N2O B1460033 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride CAS No. 1797869-66-9

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride

Cat. No. B1460033
M. Wt: 207.05 g/mol
InChI Key: CCBPMABNFXPJMZ-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1797869-66-9 . It has a molecular weight of 207.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2-chloro-6-hydroxybenzimidamide hydrochloride . The Inchi Code for this compound is 1S/C7H7ClN2O.ClH/c8-4-2-1-3-5 (11)6 (4)7 (9)10;/h1-3,11H, (H3,9,10);1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The compound’s molecular formula is C7H8Cl2N2O .

Scientific Research Applications

Borabenzene Derivatives and Carbene Adducts

The study by Zheng and Herberich (2000) on borabenzene derivatives reveals the formation of carbene adducts with borabenzene, providing insights into the interaction between carbene compounds and borabenzene derivatives. This research could offer a perspective on the reactivity of similar chloro-hydroxybenzene compounds in forming adducts or complexes with other organic or inorganic species, potentially including 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride (Zheng & Herberich, 2000).

Schiff Base Metal Complexes

The synthesis and characterization of Schiff base metal complexes by Ahmadi and Amani (2012) explore the use of azo group-containing ligands with copper(II) and cobalt(II), leading to findings on their magnetic properties and biological activity. This research might indirectly suggest the utility of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride in forming metal complexes, given its potential as a ligand or precursor in similar reactions (Ahmadi & Amani, 2012).

Photophysical Properties and Reactivity

Badger et al. (1964) investigated the photochemical reactions of azo compounds, including the cyclodehydrogenation of substituted azobenzenes. This research is relevant for understanding the photophysical properties and reactivity under light irradiation of benzene derivatives, which might be extrapolated to study the behavior of 2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride under similar conditions (Badger, Drewer, & Lewis, 1964).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-6-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBPMABNFXPJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydroxybenzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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